An In-Depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, reactivity, and its burgeoning applications in drug discovery and materials science. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for a number of commercially successful drugs.[1] This fused bicyclic system, comprising an imidazole ring fused to a pyridine ring, is recognized for its broad spectrum of biological activities.[1][2] Its unique three-dimensional structure allows it to interact with a variety of biological targets, making it a versatile template for the development of new therapeutic agents.
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antifungal, anticancer, and antimicrobial properties.[3] The strategic placement of different functional groups on this core structure allows for the fine-tuning of its physicochemical and pharmacokinetic properties, thereby optimizing its drug-like characteristics. The subject of this guide, 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro and carboxylic acid functionalities provides reactive handles for further chemical modifications, making it a valuable building block in organic synthesis.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is characterized by the imidazo[1,2-a]pyridine fused ring system, with a chlorine atom substituted at the 2-position of the imidazole ring and a carboxylic acid group at the 3-position.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 522604-25-7 | [4] |
| Molecular Formula | C₈H₅ClN₂O₂ | Inferred from structure |
| Molecular Weight | 196.59 g/mol | [4] |
| Appearance | Typically a solid powder | Inferred from related compounds |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from related compounds[5] |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5. | Inferred from general chemical principles |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the fused imidazole ring, the chloro group, and the carboxylic acid.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the nitrogen and chlorine atoms, as well as the carbonyl carbon of the carboxylic acid, will have characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the carboxylic acid group, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid will also be present around 2500-3300 cm⁻¹.[7]
Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
The synthesis of the imidazo[1,2-a]pyridine scaffold generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a plausible synthetic route would involve the reaction of a 2-aminopyridine with a chlorinated α-keto acid or a related precursor.
A general and widely adopted method for the synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives involves a one-pot reaction using N-bromosuccinimide (NBS) to generate an α-brominated intermediate in situ from a β-keto-ester, which then reacts with a 2-aminopyridine.[1] A similar strategy could be envisioned for the chloro-derivative using a chlorinating agent.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, illustrative protocol based on known procedures for similar compounds.[6] Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.
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Reaction Setup: To a solution of the appropriate chlorinated α-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the selected 2-aminopyridine (1.0 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
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Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
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Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or LiOH).
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Hydrolysis Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
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Acidification and Isolation: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with water, and dry under vacuum.
Chemical Reactivity
The chemical reactivity of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is dictated by the interplay of its three key functional components: the imidazo[1,2-a]pyridine ring system, the chloro substituent, and the carboxylic acid group.
Reactivity Map
Caption: Reactivity map of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
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Carboxylic Acid Group: This functional group is a versatile handle for derivatization.
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Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.
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Amide Coupling: Activation of the carboxylic acid (e.g., with HATU or EDC) followed by reaction with amines provides a wide range of amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate biological activity.
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Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution and can participate in cross-coupling reactions.
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the imidazo[1,2-a]pyridine ring facilitates the displacement of the chloride by various nucleophiles, such as amines, thiols, and alkoxides.
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Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful tool for C-C and C-N bond formation. Reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents at the 2-position.
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Imidazo[1,2-a]pyridine Ring: The ring system itself can undergo further functionalization.
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Electrophilic Aromatic Substitution: The pyridine part of the fused ring system can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled due to the presence of the activating imidazole ring and the deactivating carboxylic acid group.
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Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new pharmaceuticals.[1][2] 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, as a key intermediate, plays a crucial role in accessing novel derivatives with therapeutic potential.
Therapeutic Areas of Interest
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Oncology: Many imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents, targeting various kinases and other key proteins involved in cancer cell proliferation and survival.[1][3]
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Infectious Diseases: This scaffold has shown promise in the development of new antibacterial, antifungal, and antimalarial agents.[3]
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Neuroscience: The imidazo[1,2-a]pyridine core is found in several drugs targeting the central nervous system, including anxiolytics and hypnotics.[1]
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Inflammatory Diseases: Derivatives have been reported to possess anti-inflammatory activity.[3]
Role in Materials Science
Beyond its applications in medicine, the imidazo[1,2-a]pyridine moiety is also being explored in materials science.[2][8] Its rigid, planar structure and tunable electronic properties make it an attractive building block for the synthesis of:
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Organic Light-Emitting Diodes (OLEDs): The photophysical properties of imidazo[1,2-a]pyridine derivatives can be tailored for applications in display and lighting technologies.
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Sensors: The nitrogen atoms in the ring system can coordinate with metal ions, making these compounds potential candidates for chemical sensors.
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Functional Polymers: Incorporation of the imidazo[1,2-a]pyridine unit into polymer backbones can impart unique thermal, optical, and electronic properties to the resulting materials.[8]
Conclusion
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a strategically important molecule that provides a gateway to a vast chemical space of imidazo[1,2-a]pyridine derivatives. Its versatile reactivity, coupled with the proven therapeutic potential of the core scaffold, ensures its continued relevance in the fields of medicinal chemistry and materials science. This guide has provided a foundational understanding of its structure, synthesis, and reactivity, which we hope will inspire further research and innovation in the development of novel compounds with valuable applications.
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